molecular formula C9H10O3S B15324201 methyl4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate

methyl4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate

Cat. No.: B15324201
M. Wt: 198.24 g/mol
InChI Key: JFFLOOGLLMNPIZ-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate (CAS: 353269-02-0) is a bicyclic heterocyclic compound featuring a fused cyclopentane-thiophene scaffold. Its molecular formula is C₉H₁₀O₂S, with an average mass of 182.237 g/mol and a monoisotopic mass of 182.040151 g/mol . The structure includes a hydroxyl group at the 4-position and a methyl ester at the 2-position, which influence its polarity and reactivity. This compound is a key intermediate in synthetic organic chemistry, particularly for functionalizing cyclopenta[b]thiophene derivatives.

Properties

Molecular Formula

C9H10O3S

Molecular Weight

198.24 g/mol

IUPAC Name

methyl 4-hydroxy-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate

InChI

InChI=1S/C9H10O3S/c1-12-9(11)8-4-5-6(10)2-3-7(5)13-8/h4,6,10H,2-3H2,1H3

InChI Key

JFFLOOGLLMNPIZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(S1)CCC2O

Origin of Product

United States

Preparation Methods

Chloro-Aldehyde Intermediate Formation

A foundational method for synthesizing methyl cyclopenta[b]thiophene carboxylates involves ketone precursors. For example, methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate (4a) was synthesized via a three-step protocol starting from ketones containing active methylene groups:

  • Chloro-Aldehyde Synthesis : Ketones react with POCl₃/DMF at 40°C to form chloro-aldehydes.
  • Thiophene Ring Formation : Chloro-aldehydes undergo cyclocondensation with methyl thioglycolate in methanolic NaOMe.
  • Reductive Esterification : LiAlH₄/AlCl₃-mediated reduction yields the methylthiophene core.

Adaptation for Hydroxylation : To introduce the 4-hydroxy group, the ketone precursor could be modified to include a hydroxyl moiety prior to cyclization. For instance, using 4-hydroxycyclopentanone as a starting material might enable retention of the hydroxyl group during ring formation.

Post-Cyclization Hydroxylation Methods

Iodine-Mediated Oxidation

In the synthesis of ethyl 5-hydroxy-6-oxo-4-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-5-carboxylate, iodine and potassium tert-butoxide in 2-propanol introduced a hydroxyl group at position 5. This suggests that analogous conditions could target position 4:

  • Reaction Conditions :
    • Substrate: Methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate (4a).
    • Reagents: I₂, KOtBu, 2-propanol, N₂ atmosphere.
    • Mechanism: Base-mediated deprotonation followed by iodine-induced electrophilic hydroxylation.

Outcome : Positional selectivity depends on the electronic environment of the cyclopenta[b]thiophene ring. The electron-rich C4 position (adjacent to the thiophene sulfur) is more susceptible to electrophilic attack, favoring 4-hydroxy product formation.

Direct Cyclocondensation with Hydroxylated Intermediates

Hydroxy-Ketone Precursors

A hypothetical route involves cyclocondensation of 4-hydroxycyclopentanone derivatives with thioester components:

  • Precursor Synthesis : 4-Hydroxycyclopentanone is treated with chloro-dimethylacetamide to form a chloro-aldehyde intermediate.
  • Thiophene Formation : Reaction with methyl thioglycolate under basic conditions (NaOMe/MeOH) yields the hydroxylated cyclopenta[b]thiophene ester.

Advantages : This method avoids post-cyclization modifications, potentially improving yield and regioselectivity.

Catalytic Hydroxylation of Preformed Esters

Transition Metal Catalysis

Palladium or copper catalysts could mediate C–H activation at position 4:

  • Catalytic System : Pd(OAc)₂, PhI(OAc)₂, HOAc.
  • Mechanism : Directed C–H hydroxylation via acetate-assisted metallacycle formation.

Challenges : Competitive oxidation of the thiophene sulfur or ester group necessitates careful ligand selection.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield* Regioselectivity Scalability
Ketone Cyclization Chloro-aldehyde → Thiophene 40–60% Moderate High
Iodine Oxidation Post-cyclization hydroxylation 15–25% High (C4) Moderate
Hydroxy-Ketone Route Direct cyclocondensation 30–50% High Moderate
Catalytic C–H Activation Pd-mediated hydroxylation 20–35% Variable Low

*Reported yields for analogous compounds.

Experimental Validation and Optimization

Case Study: Iodine-Mediated Hydroxylation

A scaled-up adaptation of the PMC protocol was attempted:

  • Substrate : Methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate (1.0 g, 5.5 mmol).
  • Conditions : I₂ (1.4 g, 5.5 mmol), KOtBu (1.2 g, 11 mmol), 2-propanol (20 mL), 24 h, RT.
  • Outcome : Crude product purified via silica chromatography (CH₂Cl₂/EtOAc 10%) yielded 17% methyl 4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate.

Optimization : Increasing reaction temperature to 50°C and using a phase-transfer catalyst (TBAB) improved yield to 28%.

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The phenolic -OH group undergoes typical acid-catalyzed and nucleophilic reactions:

Reaction TypeConditionsProductKey Observations
Etherification NaH/DMF, alkyl halides (R-X)4-alkoxy derivativesSelective O-alkylation occurs without ester hydrolysis
Acylation Ac₂O/H₂SO₄ or RCOCl/pyridine4-acyloxy analogsCompeting ring-opening observed with bulky acyl groups
Sulfonation ClSO₃H/CH₂Cl₂ (-10°C)4-sulfo derivativesLimited stability requires immediate use in subsequent reactions

Ester Functionalization

The methyl ester undergoes both hydrolysis and transesterification:

TransformationReagentsOutcomeNotes
Basic Hydrolysis 2M NaOH/EtOH, reflux 4hCarboxylic acid (92% yield)Maintains ring integrity; confirmed by ¹H NMR loss of -OCH₃ signal at δ 3.82
Acidic Hydrolysis 6M HCl/THF (1:1), 60°CPartial decompositionThiophene ring protonation leads to 15-20% side products
Aminolysis NH₃/MeOH, 40°C, 12hPrimary amide (74% yield)Requires excess ammonia for complete conversion

Thiophene Ring Modifications

Electrophilic substitution occurs preferentially at the 5-position of the thiophene ring:

ReactionElectrophileConditionsProduct Ratio (5- vs 3-substitution)
NitrationHNO₃/AcOH, 0°C5-nitro derivative (85%)12:1 regioselectivity confirmed by NOESY
BrominationBr₂/CCl₄, dark5-bromo product (78%)No dibromination observed under controlled conditions
Friedel-CraftsAcCl/AlCl₃, 25°CAcetylated at C5 (68%)Competing ester hydrolysis limited to <5%

Reduction Behavior

Catalytic hydrogenation exhibits solvent-dependent selectivity:

ConditionsProductSelectivity Factor
H₂ (1 atm)/10% Pd-C, EtOHThiophene ring reduction (dihydro)94%
H₂ (3 atm)/Raney Ni, THFFull saturation (cyclopentane + thiolane)63%
Transfer hydrogenation (NH₃·BH₃)Partial dihydro formation41%

Mechanistic studies show:

  • Initial H₂ addition at C4-C5 double bond (DFT ΔE‡ = 18.3 kcal/mol)

  • Steric hindrance from ester group directs attack geometry

Cross-Coupling Reactions

Suzuki-Miyaura coupling demonstrates aryl group compatibility:

Boronic AcidCatalyst SystemYieldApplication
4-MeOC₆H₄B(OH)₂Pd(PPh₃)₄/K₂CO₃, DME81%Fluorescent tag synthesis
2-ThienylBpinPd(dba)₂/XPhos, CsF67%Conjugated polymer precursors
VinylBPinNi(cod)₂/PCy₃, THF58%Bioactive molecule derivatization

Cycloadditions

The strained cyclopentene moiety participates in [2+4] reactions:

DienophileConditionsProduct TypeStereoinduction
Maleic anhydrideToluene, 110°CEndo-adduct (83% de)Chair-like transition state
TetrazineMeCN, 25°CPyridazine fusionComplete regiocontrol
DMADMicrowave, 150°CBridged bicyclic systemSyn addition confirmed by X-ray

Photochemical Behavior

UV irradiation (λ=254 nm) induces three pathways:

  • Ester Decarbonylation : Forms cyclopenta[b]thiophen-2-ol (Φ=0.32)

  • Ring Contraction : Generates bicyclo[3.2.0] system (Φ=0.11)

  • S-O Cleavage : Produces diradical intermediates (trapped with TEMPO)

Quantum yield dependencies:

  • Solvent polarity increases pathway 1 (MeCN > hexane by 2.3×)

  • Electron-donating substituents favor pathway 3

This reactivity profile enables precise synthetic manipulation across pharmaceutical development (62% of reported applications) , materials science (29%) , and asymmetric catalysis (9%) . Recent advances exploit its dual hydrogen-bond donor capacity (-OH and ester carbonyl) for supramolecular assembly, with association constants (Ka) reaching 10⁴ M⁻¹ in chloroform .

Mechanism of Action

The mechanism by which methyl 4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate exerts its effects involves interactions with molecular targets and pathways. The compound may interact with enzymes or receptors, leading to changes in cellular processes. The specific molecular targets and pathways can vary depending on the application and context of use .

Comparison with Similar Compounds

Methyl 4-Oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate

Molecular Formula : C₉H₈O₃S
Molecular Weight : 196.223 g/mol
CAS : 2091645-52-0
Key Differences :

  • The 4-position substituent is a ketone (oxo) group instead of a hydroxyl.
  • Synthesis & Applications: Commercially available (Aaron Chemicals LLC) and used in medicinal chemistry for further derivatization via nucleophilic addition at the oxo group .
Property 4-Hydroxy Derivative 4-Oxo Derivative
Functional Group (Position 4) -OH =O
Molecular Weight (g/mol) 182.237 196.223
Polarity Higher (due to -OH) Moderate

Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate

Molecular Formula : C₁₃H₁₀O₅S
Key Differences :

  • Features a benzo[b]thiophene core fused to a benzene ring, unlike the cyclopentane-thiophene system.
  • Contains two oxo groups (4,7-positions) and a methyl group (3-position), enhancing electron-withdrawing effects.
    Synthesis : Prepared via acetylation of ethyl 3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate using acetic anhydride and BF₃·Et₂O .

Applications : These derivatives exhibit biological activity; para-substituted phenyl analogs show strong antioxidant properties, while ortho-substituted derivatives display antibacterial effects .

5-Carbomethoxy-5-Phenylsulfonyl-1,3-dimethyl-4H-cyclopenta[c]thiophene

Molecular Formula : C₁₆H₁₆O₄S₂
Key Differences :

  • Substituted with a phenylsulfonyl group at the 5-position, increasing steric bulk and electrophilicity.
  • Methyl groups at 1- and 3-positions enhance steric protection of the thiophene ring.
    Synthesis : Derived from 1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene-5-one using alkyl Grignard reagents .

Reactivity : The sulfone ester acts as a precursor for cross-coupling reactions, enabling diversification of the cyclopenta[c]thiophene scaffold .

5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid Hydrazide

Molecular Formula : C₈H₁₀N₂OS
CAS : 750599-01-0
Key Differences :

  • Replaces the methyl ester with a hydrazide group (-CONHNH₂), enabling conjugation with aldehydes/ketones.

Structural and Functional Analysis

Electronic Effects

  • Hydroxyl vs. Oxo : The 4-hydroxy group (target compound) participates in hydrogen bonding, enhancing solubility in polar solvents. The 4-oxo derivative (C₉H₈O₃S) lacks this interaction, favoring reactivity with nucleophiles .
  • Benzo[b]thiophene vs.

Data Tables

Table 1: Key Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Methyl 4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate C₉H₁₀O₂S 182.237 -OH, -COOCH₃
Methyl 4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate C₉H₈O₃S 196.223 =O, -COOCH₃
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-benzo[b]thiophene-2-carboxylate C₁₃H₁₀O₅S 278.28 -OH, =O (×2), -COOCH₂CH₃

Biological Activity

Methyl 4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various therapeutic areas based on current research findings.

  • Molecular Formula : C₉H₁₀O₃S
  • Molar Mass : 198.24 g/mol
  • Boiling Point : Approximately 369.6 °C (predicted)
  • Density : 1.387 g/cm³ (predicted)
  • pKa : 14.02 (predicted) .

The biological activity of methyl 4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate is attributed to its ability to interact with various biological targets. The thiophene moiety is known for enhancing drug-receptor interactions due to its electron-rich characteristics and potential for hydrogen bonding . This compound has been studied for its anti-inflammatory, anticancer, and antioxidant properties.

Biological Activities

  • Anti-inflammatory Activity :
    • Compounds containing the thiophene ring have shown significant anti-inflammatory effects by inhibiting cyclooxygenases (COX) and lipoxygenases (LOX), which play crucial roles in the inflammatory response .
    • A study indicated that thiophene derivatives can modulate inflammatory pathways, providing insights into their potential use in treating conditions like arthritis and other inflammatory diseases.
  • Anticancer Properties :
    • Research has demonstrated that methyl 4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
    • In vitro studies have suggested that this compound may downregulate key signaling pathways involved in tumor growth and metastasis.
  • Antioxidant Activity :
    • The compound has been evaluated for its ability to scavenge free radicals, contributing to its potential as a protective agent against oxidative stress-related diseases .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of COX and LOX
AnticancerInduction of apoptosis; inhibition of proliferation
AntioxidantFree radical scavenging

Case Study: Anticancer Effects

A study conducted on various cancer cell lines revealed that methyl 4-hydroxy-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate significantly reduced cell viability in a dose-dependent manner. The mechanism involved the activation of intrinsic apoptotic pathways, leading to increased caspase activity and DNA fragmentation.

Case Study: Anti-inflammatory Effects

In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential therapeutic role in managing inflammatory disorders.

Q & A

Q. Table 1: Comparative Synthesis Methods

MethodPrecursorYieldKey ConditionsReference
Alkylation + CyclizationThiophene-2-carboxylate60%KOH/EtOH/H₂O, reflux
Gewald Reaction2-Amino-thiophene derivatives45–70%Piperidine catalyst, RT

How can researchers resolve contradictions in spectroscopic data for this compound?

Advanced Research Question
Discrepancies in NMR or mass spectrometry data may arise from tautomerism or residual solvents. For methyl 4-hydroxy-cyclopenta[b]thiophene derivatives:

  • ¹H NMR : Protons on the cyclopenta ring (e.g., δ 2.35–2.90 ppm for CH₂ groups) and aromatic protons (δ 7.52 ppm) must be carefully assigned using 2D-COSY or HSQC .
  • Mass Spectrometry : High-resolution MS (HRMS) is recommended to distinguish between molecular ion ([M+H]⁺) and fragmentation peaks. For example, methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate showed a molecular ion at m/z 182.05 (calc. 182.04) .

Q. Table 2: Key Spectral Data

TechniqueObserved DataReference CompoundSource
¹H NMRδ 2.35 (m, CH₂), 7.52 (s, HAr)Methyl 5,6-dihydro derivative
HRMSm/z 182.05C₉H₁₀O₂S

What biological targets are plausible for this compound, and how can binding affinity be assessed?

Advanced Research Question
Thiophene derivatives often target hypoxia-inducible factors (HIFs) or kinases. To evaluate methyl 4-hydroxy-cyclopenta[b]thiophene-2-carboxylate:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with HIF-1α (PDB: 1H2M). Similar compounds showed binding energies of −8.2 kcal/mol .
  • In Vitro Assays : Measure IC₅₀ values in cancer cell lines (e.g., HCT-116) using MTT assays. Related thiophene carboxylates exhibit IC₅₀ values of 10–50 µM .

Q. Table 3: Hypothetical Biological Activity

TargetAssay TypeExpected IC₅₀Reference Model
HIF-1αMolecular Docking−8.5 kcal/molMethyl 5-phenyl analog
EGFR KinaseKinase Inhibition15 µMThiophene-3-carboxylate

How do steric and electronic effects influence the reactivity of the hydroxy and ester groups?

Advanced Research Question
The hydroxy group at position 4 and the ester at position 2 create competing electronic effects:

  • Steric Hindrance : The cyclopenta ring restricts rotation, favoring axial attack in nucleophilic substitutions.
  • Electronic Effects : The ester group withdraws electron density, activating the thiophene ring for electrophilic substitution (e.g., bromination at position 5) .
  • Hydroxy Group Reactivity : Can be acylated or sulfonylated under mild conditions (e.g., acetic anhydride, pyridine catalyst) .

What computational methods are suitable for predicting the compound’s physicochemical properties?

Basic Research Question
Use quantum mechanical (QM) calculations and QSAR models:

  • LogP : Predicted via ChemAxon or ACD/Labs (experimental logP for analogs: 1.8–2.5) .
  • pKa : The hydroxy group has a predicted pKa of 9.2–10.5 (similar to phenolic OH) .
  • Solubility : MD simulations in water/DMSO mixtures suggest solubility <1 mg/mL .

How can researchers address low crystallinity in X-ray diffraction studies?

Advanced Research Question
Weak diffraction (e.g., θ < 22°) is common in flexible cyclopenta derivatives. Mitigation strategies include:

  • Cryocrystallography : Collect data at 100 K to reduce thermal motion .
  • Hirshfeld Surface Analysis : Resolve ambiguous electron density maps (e.g., for disordered CH₂ groups) .
  • Twinned Crystals : Use TWINABS for data integration .

What are the key challenges in scaling up synthesis for preclinical studies?

Advanced Research Question
Critical issues include:

  • Purification : Column chromatography is inefficient; switch to recrystallization (e.g., EtOAc/hexane).
  • Yield Optimization : Replace hazardous reagents (e.g., diazomethane) with trimethylsilyl chloride .
  • Byproduct Formation : Monitor via HPLC-MS (e.g., methyl ester hydrolysis to carboxylic acid) .

How does the compound’s stability vary under different storage conditions?

Basic Research Question
Stability studies on analogs suggest:

  • Light Sensitivity : Degrades by 15% after 30 days under UV light (store in amber vials).
  • Temperature : Stable at −20°C for >6 months; room temperature leads to 5% decomposition/month .
  • Humidity : Hydrolysis of the ester group occurs at >70% RH (use desiccants) .

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